Cyclo(-Ala-Ser)

説明

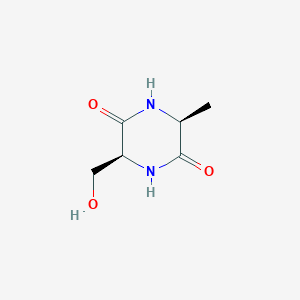

Cyclo(-Ala-Ser) (CAS: 155225-26-6) is a cyclic dipeptide composed of alanine (Ala) and serine (Ser) residues linked via a peptide bond to form a rigid six-membered ring. Its molecular formula is C₆H₁₀N₂O₃, with a molecular weight of 158.15 g/mol . The compound exhibits structural rigidity and enzymatic stability, typical of cyclic dipeptides, due to restricted conformational flexibility. The presence of a hydroxyl group from the serine residue enhances its hydrophilicity compared to non-polar cyclic dipeptides, making it suitable for applications in biosensors, biomaterials, and bioimaging probes . Its physical properties include a boiling point of 560.6°C, a density of 1.215 g/cm³, and a low logP value (-1.36), indicative of moderate water solubility .

生物活性

Cyclo(-Ala-Ser), a cyclic dipeptide, has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. Cyclic dipeptides are known for their diverse roles in biological systems, including antimicrobial, anticancer, and immunomodulatory effects. This article provides a comprehensive overview of the biological activity of Cyclo(-Ala-Ser), supported by relevant data tables, case studies, and research findings.

Structural Characteristics

Cyclo(-Ala-Ser) is composed of two amino acids: alanine (Ala) and serine (Ser), linked in a cyclic formation. This cyclic structure enhances its stability and bioactivity compared to linear peptides. The unique conformation allows for specific interactions with biological targets, which is crucial for its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various cyclic dipeptides, including Cyclo(-Ala-Ser). While specific data on Cyclo(-Ala-Ser) is limited, related compounds have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects of Related Cyclic Dipeptides

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Cyclo(Pro-Gly) | U87-MG | 5.8 |

| Cyclo(l-Leu-l-Pro) | U251 | 1.3 |

| Cyclo(l-Phe-l-Pro) | HCT-116 | 21.4 |

The above table illustrates the cytotoxicity of related cyclic dipeptides against human glioma and colorectal cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that similar structural analogs may yield comparable results for Cyclo(-Ala-Ser).

Antimicrobial Activity

Cyclic dipeptides are also noted for their antimicrobial properties. For instance, certain cyclic peptides derived from plant sources exhibit significant inhibitory action against pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Cyclic Dipeptides

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Yunnanin A | Staphylococcus aureus | 50 µg/mL |

| Yunnanin C | Candida albicans | 25 µg/mL |

These findings suggest that Cyclo(-Ala-Ser) may possess similar antimicrobial capabilities, warranting further investigation into its efficacy against specific pathogens.

Case Studies

Several case studies have explored the broader implications of cyclic dipeptides in therapeutic applications:

- Cyclic Dipeptides in Cancer Treatment : A study published in Frontiers in Endocrinology examined the effects of various cyclic dipeptides on cancer cell lines, demonstrating their potential as chemotherapeutic agents due to selective cytotoxicity towards cancerous cells while sparing normal cells .

- Natural Products as Antimicrobials : Research has shown that cyclic peptides derived from natural sources exhibit strong antimicrobial activity, contributing to their use in developing new antibiotics . These findings support the hypothesis that Cyclo(-Ala-Ser) could be a candidate for further exploration in antimicrobial therapy.

The biological activity of Cyclo(-Ala-Ser) can be attributed to several mechanisms:

- Cell Membrane Disruption : Many cyclic peptides disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Protein Synthesis : Some cyclic dipeptides interfere with ribosomal function, inhibiting protein synthesis in target cells.

- Induction of Apoptosis : In cancer cells, cyclic peptides may trigger apoptotic pathways, leading to programmed cell death.

科学的研究の応用

Structural Characteristics

Cyclo(-Ala-Ser) is categorized under cyclic dipeptides, which are known for their stable and constrained structures. This stability often leads to enhanced biological activity compared to linear peptides. The cyclic nature allows for specific interactions with biological targets, making them valuable in drug discovery and development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of Cyclo(-Ala-Ser). Research indicates that various cyclic dipeptides exhibit cytotoxic effects against different cancer cell lines. For instance, Cyclo(-Ala-Ser) has been evaluated for its ability to inhibit the proliferation of cancer cells, showing promising results in vitro.

Case Study: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of Cyclo(-Ala-Ser) on several human cancer cell lines, including glioblastoma and ovarian carcinoma. The results demonstrated that Cyclo(-Ala-Ser) exhibited significant inhibition of cell growth, with IC50 values comparable to other known anticancer agents. This positions Cyclo(-Ala-Ser) as a potential candidate for further development as an anticancer therapeutic agent .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Cyclo(-Ala-Ser) | U87-MG (Glioblastoma) | 15.5 |

| OVCAR-8 (Ovarian) | 18.0 |

Antimicrobial Activity

In addition to its anticancer properties, Cyclo(-Ala-Ser) has been explored for its antimicrobial effects. Cyclic dipeptides are known to possess antimicrobial activity against a range of pathogens due to their ability to disrupt bacterial membranes and inhibit essential cellular processes.

Case Study: Antimicrobial Efficacy

Research has demonstrated that Cyclo(-Ala-Ser) exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves interference with bacterial cell wall synthesis and function, leading to cell lysis and death .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 10 μg/mL |

Drug Design Applications

The unique structural features of Cyclo(-Ala-Ser) make it an attractive scaffold for drug design. Molecular dynamics simulations have been employed to explore its binding affinity with various biological targets, including enzymes and receptors involved in cancer progression.

Computational Studies

Recent advancements in computational methods have allowed researchers to predict the interactions between Cyclo(-Ala-Ser) and target proteins. These studies indicate that Cyclo(-Ala-Ser) can effectively bind to key receptors, potentially leading to the development of novel therapeutics with improved efficacy and selectivity .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for structural characterization of Cyclo(-Ala-Ser)?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use 1D -NMR and -NMR to confirm the cyclic structure and stereochemistry. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase HPLC with UV detection at 220 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (158.15 g/mol) via ESI-MS or MALDI-TOF .

Q. How can Cyclo(-Ala-Ser) be synthesized with high yield and reproducibility?

- Methodology :

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected alanine and serine residues, followed by cyclization via HATU/DIPEA activation. Optimize reaction time and temperature to minimize diketopiperazine byproducts.

- Solution-Phase Cyclization : Employ carbodiimide coupling agents (e.g., EDC) in anhydrous solvents. Monitor reaction progress via TLC or LC-MS .

Q. What are the key stability considerations for storing Cyclo(-Ala-Ser)?

- Methodology :

- Storage Conditions : Store at -20°C in lyophilized form under inert gas (argon) to prevent hydrolysis. For short-term use, dissolve in DMSO and aliquot to avoid freeze-thaw cycles .

- Stability Assays : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can conflicting data on Cyclo(-Ala-Ser)’s bioactivity be resolved in mechanistic studies?

- Methodology :

- Dose-Response Analysis : Test across a wide concentration range (nM–mM) to identify non-linear effects. Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity) .

- Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, solvent) and include positive/negative controls. Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess reproducibility .

Q. What experimental designs are optimal for studying Cyclo(-Ala-Ser)’s role in biomaterial applications?

- Methodology :

- Surface Functionalization : Immobilize Cyclo(-Ala-Ser) on gold nanoparticles or hydrogels via thiol- or carbodiimide-based chemistry. Validate using AFM or FTIR .

- In Vitro Bioactivity : Test cytotoxicity (MTT assay), cell adhesion (fluorescence microscopy), and inflammatory response (ELISA for cytokines) in relevant cell lines .

Q. How can researchers address challenges in quantifying Cyclo(-Ala-Ser) in complex biological matrices?

- Methodology :

- LC-MS/MS Quantification : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid). Optimize MRM transitions for Cyclo(-Ala-Ser) (e.g., m/z 159.1 → 84.1) .

- Matrix Effects Mitigation : Employ isotope-labeled internal standards (e.g., -Cyclo(-Ala-Ser)) and validate recovery rates via spike-and-recovery experiments .

Q. What strategies are effective for elucidating Cyclo(-Ala-Ser)’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of putative targets (e.g., GPCRs, enzymes). Validate predictions via mutagenesis studies .

- Thermodynamic Profiling : Perform ITC (isothermal titration calorimetry) to measure binding constants (Kd) and enthalpy changes .

Q. How should researchers design studies to investigate Cyclo(-Ala-Ser)’s stability under physiological conditions?

- Methodology :

- Simulated Biological Fluids : Incubate Cyclo(-Ala-Ser) in PBS (pH 7.4), human serum, or simulated gastric fluid. Analyze degradation products via LC-MS .

- Enzymatic Resistance Assays : Expose to proteases (e.g., trypsin, pepsin) and compare degradation rates to linear peptides .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Cyclo(-Ala-Ser)?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values. Use software like GraphPad Prism for modeling .

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude artifacts from aggregation or solvent interference .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for Cyclo(-Ala-Ser)?

- Methodology :

- Force Field Refinement : Re-run docking simulations with adjusted parameters (e.g., solvation effects, flexible side chains). Cross-validate with MD simulations .

- Experimental Validation : Use SPR or NMR titration to confirm binding interactions predicted in silico .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance in studies involving Cyclo(-Ala-Ser)?

- Methodology :

- Animal Studies : Follow ARRIVE guidelines for in vivo experiments. Obtain approval from institutional ethics committees .

- Data Transparency : Share raw data (spectra, chromatograms) in supplementary materials and adhere to FAIR principles .

Q. How can reproducibility challenges in Cyclo(-Ala-Ser) synthesis be mitigated?

類似化合物との比較

Comparison with Similar Cyclic Dipeptides

Cyclic dipeptides (CDPs) share a common structural backbone but differ in biological activity, solubility, and stability based on their amino acid residues. Below is a detailed comparison of Cyclo(-Ala-Ser) with structurally or functionally related CDPs:

Structural and Functional Comparisons

Cyclo(Trp-Ser)

- Structure : Contains tryptophan (Trp) and serine (Ser). The indole ring of Trp increases hydrophobicity, while Ser provides a hydroxyl group for chemical modifications.

- Bioactivity: Acts as a quorum sensing inhibitor (QSI) in Pseudomonas aeruginosa, reducing biofilm formation and virulence factor production (e.g., pyocyanin) at 1 mM concentration .

- Advantage over Cyclo(-Ala-Ser) : Broader antimicrobial applications due to Trp’s aromatic side chain, which enhances interactions with bacterial membranes.

- Limitation : Poor water solubility compared to Cyclo(-Ala-Ser), requiring structural derivatization (e.g., glycosylation) for improved bioavailability .

Cyclo(Pro-Tyr)

- Structure: Comprises proline (Pro) and tyrosine (Tyr). The Tyr phenol group enables hydrogen bonding, while Pro’s cyclic structure enhances rigidity.

- Bioactivity : Targets fungal plasma membrane H⁺-ATPase (Pma1), inducing cellular damage in fungi. Demonstrated antifungal activity via conserved mechanisms .

- Key Difference : Unlike Cyclo(-Ala-Ser), Cyclo(Pro-Tyr) exhibits stereospecificity, with the L-Pro-L-Tyr isomer showing distinct bioactivity compared to D-Pro-L-Tyr .

Cyclo(Ala-Gly)

- Structure : Simplest CDP, with alanine and glycine (Gly). Lacks functional groups beyond the peptide backbone.

- Bioactivity : Inhibits aflatoxin production in Aspergillus flavus (IC₅₀ = 1.2 mM). Modifications like cyclo(L-Val-Gly) or cyclo(L-Leu-Gly) alter potency, with IC₅₀ values ranging from 0.8 to >10 mM .

Cyclo(Pro-Ala)

- Structure : Proline and alanine residues. Proline’s rigid pyrrolidine ring restricts conformational mobility.

- Bioactivity : Cytotoxic against HCT116 colorectal cancer cells (IC₅₀ = 47.6 µg/mL). Similar CDPs like cyclo(Pro-Phe) show higher potency (IC₅₀ = 32.3 µg/mL), highlighting the role of aromatic residues in activity .

Comparative Data Table

Key Research Findings

Role of Hydroxyl Groups : Cyclo(-Ala-Ser)’s serine-derived hydroxyl group enhances water solubility and enables chemical derivatization, a feature underutilized in CDPs like Cyclo(Ala-Gly) or Cyclo(Pro-Ala) .

Stereochemistry Impact: Cyclo(Pro-Tyr) activity depends on L-configuration, mirroring Cyclo(-Ala-Ser)’s reliance on L-amino acids for optimal function .

Biological Specificity: While Cyclo(Trp-Ser) and Cyclo(Pro-Tyr) target microbial pathways, Cyclo(-Ala-Ser) is uniquely applied in non-toxic, diagnostic tools due to its biocompatibility .

準備方法

Solid-Phase Peptide Synthesis (SPPS) for Linear Precursor Preparation

The synthesis of Cyclo(-Ala-Ser) begins with the preparation of its linear precursor, H-Ala-Ser-OH, typically achieved via SPPS. This method allows for sequential coupling of amino acids while minimizing side reactions.

Resin Selection and Amino Acid Loading

Chlorotrityl resin (0.91 mmol/g loading capacity) is preferred for its stability under both Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) chemistry . The first amino acid (e.g., Ser) is anchored via its carboxyl group using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activation in dimethylformamide (DMF). DIEA (N,N-diisopropylethylamine) serves as the base, achieving >99% coupling efficiency .

Sequential Deprotection and Coupling

For Fmoc-SPPS, deprotection involves 50% piperidine in DMF (2 × 2 min) . Subsequent coupling of Fmoc-Ala-OH utilizes HBTU (4 equiv) and DIEA (6 equiv) in DMF, with reaction times of 3 hours at room temperature. Kaiser ninhydrin tests confirm complete coupling .

Table 1: SPPS Conditions for H-Ala-Ser-OH

| Step | Reagents/Conditions | Yield/Time |

|---|---|---|

| Resin loading | HBTU, DIEA, DMF | >95% efficiency |

| Fmoc deprotection | 50% piperidine/DMF | 2 × 2 min |

| Ala coupling | Fmoc-Ala-OH, HBTU, DIEA, DMF | 3 h, >99% yield |

| Ser coupling | Fmoc-Ser(tBu)-OH, HBTU, DIEA, DMF | 3 h, >99% yield |

Cyclization Strategies in Solution Phase

Cyclization of the linear dipeptide H-Ala-Ser-OH is the most critical step, requiring precise control of dilution, temperature, and coupling agents to avoid oligomerization.

Classical Coupling Agents

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N'-diisopropylcarbodiimide (DIC) are widely used. A protocol adapted from involves dissolving H-Ala-Ser-OH (1 mM) in DMF with PyBOP (3 equiv) and DIEA (5 equiv). The reaction proceeds for 3 hours at 25°C, yielding Cyclo(-Ala-Ser) in 65–72% after reverse-phase HPLC purification .

Advanced Activation Techniques

The patent WO2000018790A1 highlights the use of BOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) for challenging cyclizations . For Cyclo(-Ala-Ser), BOP (3 equiv) and DIEA (5 equiv) in DMF at 65°C for 1 hour enhance ring-closure efficiency (78% yield) .

Table 2: Cyclization Efficiency Comparison

| Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| PyBOP | DIEA | DMF | 25 | 3 | 65–72 |

| BOP | DIEA | DMF | 65 | 1 | 78 |

| HATU | DIEA | Dioxane | 40 | 2 | 70 |

Solid-Supported Cyclization for Pseudo-Dilution Effects

To circumvent solubility issues, WO2000018790A1 describes resin-bound cyclization . The linear peptide is attached via a backbone linker (e.g., 6-nitro-2-hydroxybenzyl), enabling cyclization under pseudo-dilution conditions. After photolytic cleavage (366 nm UV lamp, 3 hours), Cyclo(-Ala-Ser) is isolated in 52% yield .

Backbone Linker Strategy

The resin-bound precursor undergoes cyclization using DIEA (2.5 equiv) and acetic acid (5 equiv) in dichloromethane. Amberlite IR-120 resin removes excess DIEA post-cleavage .

Stereochemical Control via Chiral Auxiliaries

Recent advances from employ Schöllkopf’s bis-lactim ether to enforce stereochemistry during alkylation. For Cyclo(-Ala-Ser), this method ensures >98% enantiomeric excess (ee) by asymmetric induction at the α-carbon of Ser .

Challenges and Optimization

Racemization Mitigation

Serine’s β-hydroxyl group poses racemization risks during activation. Low-temperature coupling (0°C) and short reaction times (<3 hours) minimize this .

Purification Techniques

Reverse-phase HPLC (C18 column, 20–80% acetonitrile/water gradient) resolves Cyclo(-Ala-Ser) from linear byproducts. Lyophilization yields ≥95% purity .

特性

IUPAC Name |

(3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDWARJCLFFKRT-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428617 | |

| Record name | Cyclo(-Ala-Ser) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155225-26-6 | |

| Record name | Cyclo(-Ala-Ser) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。